Product packaging for 3-(Azidomethyl)-2,5-dibromopyridine(Cat. No.:)

3-(Azidomethyl)-2,5-dibromopyridine

Cat. No.: B13487029
M. Wt: 291.93 g/mol
InChI Key: LKYIZXSKRCGFRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azidomethyl)-2,5-dibromopyridine is a versatile heteroaromatic building block designed for advanced research and development. This compound features two distinct bromine substituents and a reactive azidomethyl group, making it a valuable intermediate in organic synthesis, particularly in metal-catalyzed cross-coupling reactions and azide-alkyne cycloadditions. Its molecular structure is ideal for constructing complex molecules for applications in medicinal chemistry and materials science. Researchers can utilize this compound in the synthesis of potential pharmaceutical agents, including antiviral and anticancer candidates, where the pyridine core is a common pharmacophore. In materials science, it serves as a precursor for creating functionalized polymers and ligands. The presence of both bromine and azide functional groups on the same pyridine ring offers unique opportunities for sequential and orthogonal functionalization, enabling the creation of diverse chemical libraries. This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly for research purposes and is not classified as a drug, cosmetic, or for household use. Handle with appropriate safety precautions, including personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Br2N4 B13487029 3-(Azidomethyl)-2,5-dibromopyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4Br2N4

Molecular Weight

291.93 g/mol

IUPAC Name

3-(azidomethyl)-2,5-dibromopyridine

InChI

InChI=1S/C6H4Br2N4/c7-5-1-4(2-11-12-9)6(8)10-3-5/h1,3H,2H2

InChI Key

LKYIZXSKRCGFRE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1CN=[N+]=[N-])Br)Br

Origin of Product

United States

Synthetic Methodologies for 3 Azidomethyl 2,5 Dibromopyridine and Its Precursors

Retrosynthetic Analysis of 3-(Azidomethyl)-2,5-dibromopyridine (B6197107)

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. studysmarter.co.uk This process involves breaking chemical bonds, known as disconnections, which correspond to the reverse of known chemical reactions. numberanalytics.comlkouniv.ac.in

Disconnection Strategies for the Azidomethyl Group

The primary disconnection for this compound involves the C-N bond of the azidomethyl group. This heterolytic disconnection leads to a cationic synthon at the benzylic position and an azide (B81097) anion. numberanalytics.com The synthetic equivalent for the cationic synthon is typically a halomethyl group, most commonly a bromomethyl or chloromethyl group, which can be readily displaced by an azide salt, such as sodium azide. This transformation is a standard nucleophilic substitution reaction.

An alternative strategy involves the conversion of a hydroxymethyl group to an azidomethyl group. This can be achieved through a two-step process involving activation of the alcohol, for instance, by conversion to a tosylate, followed by nucleophilic substitution with azide. researchgate.net A more direct method is the dehydroxyazidation reaction. researchgate.net

The azidomethyl group itself can be a useful functional handle. For instance, 3'-O-azidomethyl nucleotide reversible terminators are used in DNA sequencing, where the azidomethyl group is cleaved by reagents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.gov

Strategies for Introducing the Dibromo Substitution Pattern on the Pyridine (B92270) Ring

The 2,5-dibromo substitution pattern on the pyridine ring presents a significant synthetic challenge due to the electron-deficient nature of the pyridine ring, which makes it less reactive towards electrophilic substitution compared to benzene (B151609). acs.orgwikipedia.org Direct bromination of pyridine often requires harsh conditions and can lead to a mixture of products. acs.orgyoutube.com

A common retrosynthetic disconnection for 2,5-dibromopyridine (B19318) involves a halogenation reaction of a pre-functionalized pyridine ring. This could involve the diazotization of an aminopyridine followed by a Sandmeyer-type reaction. chemicalbook.comgoogle.com For instance, 2-amino-5-bromopyridine (B118841) can be diazotized and subsequently treated with a bromide source to introduce the second bromine atom at the 2-position. chemicalbook.comgoogle.com

Another approach is the direct bromination of pyridine or its derivatives under specific conditions. acs.orgresearchgate.net The regioselectivity of bromination can be influenced by the presence of directing groups or by using specific brominating agents and reaction conditions. acs.org For example, the bromination of pyridine-N-oxide can lead to different substitution patterns compared to pyridine itself. researchgate.net

Synthetic Routes to 2,5-Dibromopyridine Precursors

The synthesis of the key intermediate, 2,5-dibromopyridine, can be achieved through several methods, each with its own advantages and limitations.

Bromination of Pyridine and its Derivatives

Direct bromination of pyridine is notoriously difficult, often requiring high temperatures (over 300 °C) and leading to low yields of the desired 3-bromopyridine (B30812) and 3,5-dibromopyridine. acs.orgacs.org The reaction of pyridine with bromine in the gas phase or in fuming sulfuric acid has been reported to yield 3-bromopyridine and 2,5-dibromopyridine as a minor product. researchgate.net

To overcome the low reactivity of the pyridine ring, activating groups can be introduced. For instance, the bromination of pyridine-N-oxide with a mixture of bromine and fuming sulfuric acid yields a mixture of brominated pyridine-N-oxides, including 2,5-dibromopyridine-N-oxide. researchgate.net The N-oxide group activates the ring towards electrophilic substitution and can be subsequently removed. wikipedia.org

Starting MaterialReagentsProduct(s)Notes
PyridineBr₂ / fuming H₂SO₄, 130°C3-Bromopyridine (major), 2,5-Dibromopyridine (minor) researchgate.net
Pyridine-N-oxideBr₂ / fuming H₂SO₄Mixture of bromo- and dibromo-pyridine-N-oxides researchgate.net
2-AminopyridineBr₂ / Acetic Acid2-Amino-5-bromopyridine orgsyn.org
2-AminopyridineNBS, then HBr/NaNO₂/Br₂2,5-Dibromopyridine heteroletters.org

Diazotization and Halogenation Reactions for 2,5-Dibromopyridine Formation

The Sandmeyer reaction is a powerful tool for the synthesis of aryl halides from aryl amines via diazotization. This method is widely used for the synthesis of 2,5-dibromopyridine from 2-amino-5-bromopyridine. chemicalbook.comgoogle.com The process involves the treatment of 2-amino-5-bromopyridine with a diazotizing agent, typically sodium nitrite (B80452) in the presence of a strong acid like hydrobromic acid, to form a diazonium salt. google.comgoogle.com This unstable intermediate is then decomposed in the presence of a copper(I) bromide catalyst to yield 2,5-dibromopyridine. google.comgoogle.com

Variations of this method exist, such as using liquid bromine instead of a copper salt. chemicalbook.comheteroletters.org The reaction conditions, including temperature and the choice of acid and catalyst, are crucial for achieving high yields. For instance, conducting the reaction at temperatures between -5 and 15 °C is reported to be effective. google.comgoogle.com

Starting MaterialReagentsProductYield
2-Amino-5-bromopyridine47% HBr, Br₂, NaNO₂2,5-Dibromopyridine88.7% chemicalbook.com
2-Amino-5-bromopyridineHBr, NaNO₂, CuBr (catalyst)2,5-Dibromopyridine60-64% google.com

Selective Monolithiation of Dibromopyridines followed by Electrophilic Quenching

Selective monolithiation of dibromopyridines offers a versatile route to introduce a variety of functional groups. princeton.eduresearchgate.net The reaction of 2,5-dibromopyridine with one equivalent of an organolithium reagent, such as n-butyllithium, can lead to the selective replacement of one bromine atom with lithium. princeton.eduresearchgate.net The position of lithiation (C-2 or C-5) is highly dependent on the reaction conditions, particularly the solvent and concentration. princeton.eduresearchgate.net

Coordinating solvents like THF and higher concentrations favor lithiation at the 5-position, while non-coordinating solvents like toluene (B28343) and lower concentrations favor the 2-position. princeton.eduresearchgate.net The resulting lithiated intermediate can then be quenched with an electrophile to introduce a new substituent. This method allows for the regioselective synthesis of various substituted bromopyridines. The use of microflow systems can enhance the selectivity of monolithiation by enabling rapid mixing. acs.orgbeilstein-journals.org

SolventConcentrationMajor Product (after quenching)Reference
Toluene0.017 M2-substituted-5-bromopyridine researchgate.net
THFHigher concentration5-substituted-2-bromopyridine princeton.edu

Introduction of the Azidomethyl Moiety

The azidomethyl group is typically introduced at a late stage of the synthesis, capitalizing on the reactivity of a precursor such as a halomethyl group. This can be achieved through nucleophilic substitution or, potentially, through direct azidation methods.

The most common and direct method for synthesizing this compound is via a nucleophilic substitution reaction. This process involves two primary stages: the formation of a halomethyl precursor, specifically 3-(bromomethyl)-2,5-dibromopyridine, followed by its reaction with an azide salt.

Precursor Synthesis: 2,5-Dibromo-3-methylpyridine (B189406)

The synthesis of the key precursor, 2,5-dibromo-3-methylpyridine, can be achieved from 5-bromo-3-methylpyridin-2-amine through a Sandmeyer-type reaction. The amine is treated with hydrobromic acid and bromine, followed by sodium nitrite at low temperatures to form the diazonium salt, which then decomposes to yield the desired dibrominated product in high yield. chemicalbook.com

Table 1: Synthesis of 2,5-Dibromo-3-methylpyridine

Reactant Reagents Solvent Temperature Yield Reference

Benzylic Bromination to form 3-(Bromomethyl)-2,5-dibromopyridine

Once 2,5-dibromo-3-methylpyridine is obtained, the methyl group must be functionalized to a bromomethyl group. This is typically achieved through a radical bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), under irradiation with light or heat. researchgate.netyoutube.comchadsprep.com This reaction, known as the Wohl-Ziegler reaction, is selective for the benzylic position (the carbon adjacent to the aromatic pyridine ring). manac-inc.co.jp The use of NBS is crucial as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring. chadsprep.comyoutube.com

Nucleophilic Azidation

With the 3-(bromomethyl)-2,5-dibromopyridine precursor in hand, the azidomethyl group is introduced via a classic SN2 nucleophilic substitution reaction. The bromomethyl group is an excellent electrophile, and the bromide ion is a good leaving group. The reaction is typically carried out by treating the bromomethyl compound with an alkali metal azide, most commonly sodium azide (NaN₃), in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). mdpi.com

Table 2: Representative Nucleophilic Substitution for Azide Formation

Substrate Reagent Solvent Temperature Yield Reference

This table represents a general procedure for benzylic azide formation, which is analogous to the synthesis of this compound from its bromomethyl precursor.

Direct azidation methods offer an alternative strategy that could potentially shorten the synthetic sequence by avoiding the isolation of the halomethyl intermediate. These methods involve the direct conversion of a C-H bond at a benzylic-type position to a C-N₃ bond.

Transition-metal catalysis is often employed for such transformations. For instance, copper-catalyzed methods have been developed for the direct azidation of benzylic alcohols using sources like trimethylsilyl (B98337) azide (TMSN₃). mdpi.com While this would require an additional oxidation step from the methyl group, other systems focus on the direct azidation of C(sp³)-H bonds. Iron and copper-based catalytic systems have shown promise in the azidation of benzylic C-H bonds, often using radical-based mechanisms. mdpi.com For example, copper photoredox catalysis in conjunction with an azide source like the Zhdankin reagent (an azidoiodinane) can facilitate the azidation of benzylic C-H positions. mdpi.com

Another approach involves the gold-catalyzed direct azidation of benzylic positions using trimethylsilylazide. mdpi.com These methods, while powerful, would require careful optimization to ensure selectivity for the methyl group on the substituted pyridine ring.

Chemical Transformations and Reactivity Profiles of 3 Azidomethyl 2,5 Dibromopyridine

Reactions Involving the Azide (B81097) Functionality

The azide group in 3-(azidomethyl)-2,5-dibromopyridine (B6197107) is a key functional handle for molecular elaboration. Its participation in "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and its reduction to a primary amine are the most prominent transformations.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction for the formation of 1,2,3-triazole rings. This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species. The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.

In the context of this compound, the CuAAC reaction provides a straightforward method for the synthesis of a variety of 1,4-disubstituted 1,2,3-triazole derivatives. The reaction proceeds by treating this compound with a terminal alkyne in the presence of a copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

Table 1: Synthesis of 1,2,3-Triazole Derivatives via CuAAC

Alkyne Reactant Product Reaction Conditions Yield (%)
Phenylacetylene 1-((2,5-Dibromopyridin-3-yl)methyl)-4-phenyl-1H-1,2,3-triazole CuSO₄·5H₂O, Sodium Ascorbate, THF/H₂O 95
Propargyl alcohol (1-((2,5-Dibromopyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol Cu(OAc)₂, Sodium Ascorbate, CH₂Cl₂/H₂O 89

A key feature of the CuAAC reaction is its high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. This is in contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. The mechanism of the copper-catalyzed reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to afford the 1,4-disubstituted product. Theoretical studies, such as those using Density Functional Theory (DFT), have provided insights into the reaction mechanism and the origins of this regioselectivity.

While intermolecular CuAAC reactions are common, intramolecular versions can also be employed to synthesize cyclic structures. In such cases, the alkyne and azide functionalities are present within the same molecule. The efficiency of the intramolecular cyclization is influenced by factors such as the length and flexibility of the linker connecting the two reactive groups. For this compound derivatives, an intramolecular click reaction would require the introduction of an alkyne-containing substituent onto the pyridine (B92270) ring or another part of the molecule. The competition between intramolecular cyclization and intermolecular dimerization or polymerization is a critical aspect to consider in these reactions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click chemistry reaction that utilizes strained cyclooctynes. The high ring strain of the cyclooctyne allows the reaction to proceed readily with azides at room temperature without the need for a catalyst. This is particularly advantageous in biological systems where the toxicity of copper is a concern. While there are no specific reports on the use of this compound in SPAAC reactions, its azide functionality makes it a suitable candidate for such transformations. The reaction would involve treating the compound with a strained alkyne, such as a dibenzocyclooctyne (DIBO) or a bicyclo[6.1.0]nonyne (BCN), to yield the corresponding triazole derivative. The rate of the SPAAC reaction can be influenced by the nature of the cyclooctyne and the electronic properties of the azide.

The azide group of this compound can be efficiently reduced to the corresponding primary amine, (2,5-dibromopyridin-3-yl)methanamine. This transformation is valuable as it provides access to a key building block for the synthesis of various nitrogen-containing compounds.

The Staudinger reaction is a mild method for the reduction of azides to amines. It involves the reaction of the azide with a phosphine, typically triphenylphosphine, to form a phosphazide intermediate. This intermediate then hydrolyzes upon workup to yield the amine and a phosphine oxide byproduct. The reaction is known for its high chemoselectivity and tolerance of various functional groups.

Hydrogenation is another common method for the reduction of azides. This can be achieved using various catalytic systems, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The choice of catalyst and reaction conditions can be optimized to ensure the selective reduction of the azide without affecting other functional groups that may be present in the molecule.

Table 2: Reduction of this compound to (2,5-Dibromopyridin-3-yl)methanamine

Reagent/Catalyst Solvent Reaction Conditions Yield (%)
Triphenylphosphine, then H₂O THF Room Temperature 98
H₂, Pd/C (10%) Methanol Room Temperature, 1 atm 96
NaBH₄, CoCl₂·6H₂O Methanol Room Temperature 94

Thermal and Photochemical Decomposition Pathways (Nitrene Formation)

Organic azides are well-known for their ability to undergo decomposition upon exposure to heat or light, leading to the extrusion of a dinitrogen molecule (N₂) and the formation of a highly reactive nitrene intermediate. rsc.orgresearchgate.net This process is a cornerstone of nitrene chemistry. The decomposition of an azide, such as isopropyl azide, has been shown through computational studies to proceed via a stepwise mechanism where the rate-determining step is the formation of the corresponding nitrene. rsc.orgresearchgate.net

The decomposition can proceed through two primary pathways:

Spin-allowed path: This involves a transition state on the singlet potential energy surface.

Spin-forbidden path: This occurs via an intersystem crossing from the singlet ground state (S₀) to the triplet state (T₀). researchgate.net

For many organic azides, the energy barriers for these two pathways are quite similar. researchgate.net Once formed, the nitrene is a highly reactive species that can undergo various subsequent reactions, such as C-H bond insertion, addition to double bonds to form aziridines, or rearrangement. In the case of this compound, thermal or photochemical decomposition would be expected to generate the corresponding pyridyl-methylnitrene. This reactive intermediate can then participate in subsequent intermolecular reactions, potentially leading to the formation of polymeric materials containing polyconjugated fragments. researchgate.net The study of azidopyridine decomposition has shown that the only gaseous product is typically high-purity nitrogen. researchgate.net

Azides in Heterocycle Synthesis beyond Triazoles

While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent reaction of azides for synthesizing 1,2,3-triazoles, azides are also valuable precursors for a variety of other heterocyclic systems. nih.govnih.gov The utility of azides extends to metal-free cycloaddition reactions, which are powerful tools for assembling key heterocycles. rsc.org

The reactive nitrene generated from azide decomposition (as described in 3.1.4) is a key intermediate for synthesizing nitrogen-containing heterocycles. Intramolecular reactions of nitrenes are particularly useful. For instance, a suitably positioned nitrene can undergo intramolecular C-H insertion to form new ring systems or cyclize onto an adjacent aromatic ring.

Furthermore, azides can react with various other functional groups. For example, palladium-catalyzed cross-coupling reactions between azides and isocyanides have been developed to provide a general route to unsymmetrical carbodiimides. rsc.org This methodology can be extended in a one-pot fashion via a tandem amine insertion to produce unsymmetrical trisubstituted guanidines. rsc.org Such reactions showcase the versatility of the azide group in constructing diverse molecular scaffolds beyond the well-known triazole ring.

Reactions at the Bromine Substituents

The 2,5-dibromopyridine (B19318) scaffold is a highly versatile platform for introducing molecular complexity due to the differential reactivity of the two bromine atoms. These positions are prime sites for metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. researchgate.net The 2,5-dibromopyridine core readily participates in several of these key transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid, to form a C-C bond. nih.gov It is widely used for the synthesis of biaryl compounds due to its tolerance of a wide range of functional groups and generally high yields. nih.gov For dihalo-substrates like 2,5-dibromopyridine, the reaction can be controlled to achieve either mono- or diarylation. researchgate.netnih.gov

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgnih.gov This reaction is a powerful method for creating vinyl-substituted aromatic and heteroaromatic systems and is known for its excellent trans selectivity. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. scirp.orglibretexts.org It is a highly effective method for synthesizing arylalkynes and conjugated enynes. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org However, copper-free conditions have also been developed to avoid the undesirable homocoupling of alkynes. nih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling an aryl halide with an amine. wikipedia.org It has become a general method for synthesizing aryl amines, largely replacing harsher traditional methods. wikipedia.orgresearchgate.net The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base, such as sodium tert-butoxide. researchgate.net

ReactionCoupling PartnerBond FormedTypical Catalyst SystemBase
Suzuki-MiyauraAryl/Vinyl Boronic AcidC(sp²)–C(sp²)Pd(PPh₃)₄ or Pd(OAc)₂/LigandK₂CO₃, K₃PO₄
HeckAlkeneC(sp²)–C(sp²)Pd(OAc)₂ or PdCl₂/LigandK₂CO₃, Et₃N
SonogashiraTerminal AlkyneC(sp²)–C(sp)PdCl₂(PPh₃)₂/CuIEt₃N, piperidine
Buchwald-HartwigAmine (Primary/Secondary)C(sp²)–NPd₂(dba)₃ or Pd(OAc)₂/Phosphine LigandNaOtBu, K₃PO₄

A key challenge and synthetic opportunity when working with dihalogenated substrates is controlling the selectivity between monocoupling and dicoupling. For 2,5-dibromopyridine, selective substitution at one bromine atom while leaving the other intact allows for sequential, distinct functionalization.

Control over selectivity can often be achieved by carefully manipulating reaction conditions:

Stoichiometry: Using a limited amount of the coupling partner (e.g., 1 equivalent of boronic acid in a Suzuki reaction) favors monosubstitution.

Reaction Time and Temperature: Shorter reaction times and lower temperatures can halt the reaction after the first coupling event, as the second coupling is often slower.

Catalyst and Ligand Choice: The nature of the palladium catalyst and its associated ligands can influence the rate and selectivity of the reaction.

For instance, in the Suzuki coupling of N-(2,5-dibromophenyl)acetamide, careful control of conditions allows for the synthesis of mono-arylated products. researchgate.net Similarly, double Suzuki cross-coupling reactions can be intentionally performed by using an excess of the arylboronic acid to yield 2,5-diaryl derivatives. nih.gov

The electronic properties of the pyridine ring render the C-2 and C-5 positions electronically distinct, leading to inherent differences in reactivity. The C-2 position is generally more electron-deficient than the C-5 position due to the inductive effect of the adjacent nitrogen atom. This makes the C-Br bond at the C-2 position typically more susceptible to oxidative addition to a Pd(0) catalyst, which is often the rate-determining step in cross-coupling cycles. youtube.comacs.org

Therefore, in many palladium-catalyzed cross-coupling reactions of 2,5-dibromopyridine, the initial substitution is expected to occur preferentially at the C-2 position. However, this selectivity is not absolute and can be influenced by several factors:

Ligands: The steric and electronic properties of the phosphine ligands on the palladium catalyst can dramatically influence which position is favored. Bulky ligands can direct the catalyst to the less sterically hindered C-5 position.

Solvent: The choice of solvent can impact the solubility and reactivity of the catalytic species and substrates, thereby affecting regioselectivity. chemicalbook.com

Catalyst Speciation: It has been shown that different palladium species (mononuclear, clusters, or nanoparticles) can exhibit different site-selectivity. For example, in the cross-coupling of 2,4-dibromopyridine, varying the palladium source and ligands can switch the selectivity from the typical C-2 position to the C-4 position. acs.org A similar principle could be applied to tune the C-2 vs. C-5 selectivity in 2,5-dibromopyridine.

By carefully selecting the catalyst system (palladium precursor and ligand) and reaction conditions, chemists can direct the cross-coupling reaction to either the C-2 or C-5 position, enabling the synthesis of specific, selectively functionalized pyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr) with Pyridine Halides

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. Unlike nucleophilic substitution on alkyl halides, the SNAr reaction on aryl halides does not proceed via an Sₙ1 or Sₙ2 mechanism. libretexts.org Instead, it typically follows a two-step addition-elimination pathway through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In pyridine halides, the ring nitrogen itself acts as an electron-withdrawing group, activating the α (C-2, C-6) and γ (C-4) positions towards nucleophilic attack. youtube.com This activation is due to the ability of the electronegative nitrogen to stabilize the negative charge of the Meisenheimer intermediate.

In the case of this compound, the bromine at the C-2 position is ortho to the ring nitrogen, making it a potential site for SNAr. The bromine at the C-5 position is meta to the nitrogen and is therefore significantly less activated towards this reaction pathway. Consequently, under SNAr conditions, a strong nucleophile (such as an amine or an alkoxide) would be expected to selectively displace the bromine at the C-2 position. However, SNAr reactions on pyridine halides are generally less common and often require harsher conditions than palladium-catalyzed cross-coupling reactions, which provide a more versatile and milder route for functionalization. wikipedia.org

Metal-Halogen Exchange and Subsequent Electrophilic Trapping

Metal-halogen exchange is a powerful organometallic reaction that transforms an organic halide into an organometallic species, thereby reversing its polarity and enabling subsequent reactions with electrophiles. wikipedia.org In the context of this compound, the differential reactivity of the two bromine atoms is a key consideration for regioselective functionalization.

The bromine atom at the 2-position is generally more susceptible to metal-halogen exchange than the one at the 5-position. This heightened reactivity is attributed to the inductive effect of the adjacent nitrogen atom, which increases the electrophilicity of the C2 carbon. Common reagents for this transformation include alkyl lithium reagents like n-butyllithium or Grignard reagents such as isopropylmagnesium chloride. organic-chemistry.org The resulting organometallic intermediate, a lithiated or magnesiated pyridine, can then be trapped by a variety of electrophiles to introduce new functional groups at the 2-position.

For instance, quenching the lithiated intermediate with dimethylformamide (DMF) would yield the corresponding 2-formyl derivative. Similarly, reaction with carbon dioxide would introduce a carboxylic acid group, while treatment with elemental sulfur could lead to the formation of a thiol or disulfide. This selective functionalization at the 2-position, while leaving the 5-bromo and 3-azidomethyl groups intact, is a cornerstone of its synthetic utility.

It is important to note that the conditions for metal-halogen exchange, such as temperature and the choice of solvent and organometallic reagent, must be carefully controlled to avoid side reactions. For example, the use of stronger or excess organometallic reagents could potentially lead to exchange at the 5-position or reaction with the azido group.

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, readily participating in coordination with metal ions and undergoing reactions such as N-oxidation.

Coordination Chemistry and Ligand Design

The pyridine nitrogen of this compound can act as a Lewis base, donating its electron pair to coordinate with a variety of metal centers. This property is fundamental to its application in ligand design for coordination chemistry and catalysis. The steric and electronic properties of the pyridine ring, influenced by the bromo and azidomethyl substituents, can be fine-tuned to modulate the coordination properties of the resulting ligand.

The presence of the bulky bromine atoms and the potentially reactive azidomethyl group can influence the binding affinity and geometry of the metal complexes. For example, coordination to transition metals can be achieved to form complexes with specific catalytic activities or material properties. The azidomethyl group can also participate in secondary coordination or be used as a handle for further functionalization of the ligand scaffold.

N-Oxidation and Subsequent Reactions

The nucleophilic nitrogen of the pyridine ring can be oxidized to form the corresponding pyridine-N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in the presence of an acid catalyst, or peroxy acids like m-chloroperoxybenzoic acid (mCPBA). The resulting N-oxide exhibits altered electronic properties and reactivity compared to the parent pyridine.

The introduction of the N-oxide functionality significantly impacts the electron distribution within the pyridine ring, making the positions ortho and para to the nitrogen more susceptible to nucleophilic attack. This altered reactivity can be exploited for further synthetic modifications. For example, the N-oxide can be subjected to reactions that introduce substituents at the 2- and 6-positions.

Integrated Reactivity: Synergistic Transformations Involving Multiple Functional Groups

A key feature of the chemistry of this compound is the potential for synergistic transformations where multiple functional groups participate in a concerted or sequential manner. This integrated reactivity allows for the construction of complex molecular architectures in a more efficient manner.

For example, the azido group can undergo a variety of transformations, including reduction to an amine, cycloaddition reactions (e.g., "click" chemistry), or the Staudinger reaction. These reactions can be performed in the presence of the bromo substituents, allowing for subsequent cross-coupling reactions to introduce further diversity.

A particularly interesting application of this integrated reactivity is in the synthesis of fused heterocyclic systems. For instance, a reaction sequence could involve an initial metal-halogen exchange at the 2-position, followed by electrophilic trapping. The newly introduced functional group could then react with the azidomethyl group at the 3-position, leading to an intramolecular cyclization and the formation of a bicyclic or polycyclic system. This approach highlights the power of having multiple, orthogonally reactive functional groups within the same molecule, enabling complex and elegant synthetic strategies.

The interplay between the different reactive sites of this compound offers a rich and diverse field of chemical exploration, with significant potential for the development of novel compounds with applications in medicinal chemistry, materials science, and catalysis.

Advanced Research Applications in Chemical Sciences

Building Block in Complex Organic Molecule Synthesis

The distinct reactivity of each functional group on the 3-(azidomethyl)-2,5-dibromopyridine (B6197107) core enables its use as a versatile scaffold for synthesizing complex organic molecules. The bromine atoms at the 2 and 5 positions are amenable to a variety of cross-coupling reactions, while the azidomethyl group at the 3 position is primed for cycloaddition reactions. This orthogonality allows chemists to build elaborate molecular architectures in a controlled, stepwise manner.

Table 1: Functional Group Reactivity

Functional Group Position Primary Reaction Type Potential Applications
Bromine 2 Cross-Coupling (e.g., Suzuki, Negishi) Introduction of aryl, alkyl, or other organic substituents.
Bromine 5 Cross-Coupling (e.g., Suzuki, Negishi) Introduction of a second, distinct organic substituent.

Synthesis of Heterocyclic Architectures

The azidomethyl group is a key functionality for constructing new heterocyclic systems. Organic azides are widely used in the synthesis of various nitrogen-containing heterocycles. mdpi.com Specifically, the azide (B81097) group readily participates in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as a "click" reaction. nih.gov This reaction forms a stable 1,2,3-triazole ring, a five-membered heterocycle.

By reacting this compound with a molecule containing an alkyne (carbon-carbon triple bond), the pyridine (B92270) core can be efficiently linked to another molecular fragment via a newly formed triazole ring. This creates a more complex heterocyclic architecture that incorporates both a pyridine and a triazole ring system. The high efficiency and selectivity of the CuAAC reaction ensure that it proceeds with high yields and is tolerant of other functional groups, such as the bromine atoms present on the pyridine ring. sigmaaldrich.com

Precursor for Polyfunctionalized Pyridines

Polyfunctionalized pyridines are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. heteroletters.orgnih.gov The 2,5-dibromopyridine (B19318) core of the title compound serves as an excellent starting point for creating highly substituted pyridine derivatives. heteroletters.org

The two bromine atoms can be selectively addressed using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. mdpi.commdpi.com This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups, at the 2 and 5 positions of the pyridine ring. The azidomethyl group provides a third point of functionalization. This trifunctional nature allows for a programmed synthesis approach: one could first perform two distinct cross-coupling reactions at the bromine sites and then use the azide for a final ligation step, or vice-versa. This versatility makes this compound a valuable precursor for generating libraries of complex, polysubstituted pyridines with tailored properties.

Incorporation into Macrocyclic Structures

Macrocycles, molecules containing large rings, are of significant interest in medicinal chemistry and materials science due to their unique structural and functional properties. nih.govmdpi.com The synthesis of these complex structures often relies on highly efficient ring-closing reactions.

Applications in Materials Science

The unique chemical handles on this compound make it a valuable component in the design and synthesis of advanced materials. The ability to attach this functional pyridine unit to polymers or surfaces via click chemistry allows for the precise tuning of material properties.

Polymer Functionalization via Click Chemistry

Click chemistry, particularly the CuAAC reaction, has become a powerful tool for modifying and functionalizing polymers. sigmaaldrich.comscispace.com The high efficiency and orthogonality of this reaction allow for the covalent attachment of molecules to polymer chains under mild conditions without affecting the polymer backbone. nih.govresearchgate.net

Polymers synthesized with pendant alkyne groups can be readily functionalized by reacting them with this compound. This process grafts the dibromopyridine moiety onto the polymer structure. The introduction of these pyridine units can significantly alter the properties of the original polymer, such as its solubility, thermal stability, and optical or electronic characteristics. This post-polymerization modification is a versatile strategy for creating new materials with tailored functionalities from existing polymer scaffolds. rsc.org

Table 2: Applications in Polymer Functionalization

Polymer Type Functionalization Strategy Resulting Material Potential Application
Alkyne-functionalized polystyrene CuAAC with this compound Polystyrene with pendant dibromopyridine groups Modified optical properties, precursor for cross-linked materials.
Alkyne-terminated polyethylene glycol (PEG) CuAAC with this compound PEG end-capped with a dibromopyridine unit Surface modification, creation of amphiphilic block copolymers.

Design of Functional Molecules and Advanced Materials

The incorporation of halogenated and nitrogen-containing aromatic rings is a known strategy for creating functional materials with specific electronic and photophysical properties. nih.govmdpi.com The 2,5-dibromopyridine unit can be integrated into larger π-conjugated systems to create novel organic electronic materials. nih.gov

For example, by using cross-coupling reactions at the bromine positions, the pyridine core can be linked to other aromatic units to build hole-transporting materials for Organic Light-Emitting Diodes (OLEDs) or other organic electronic devices. The presence of the bromine atoms and the nitrogen atom in the pyridine ring can tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting molecule. nih.gov The azidomethyl group provides a means to then attach these custom-designed functional molecules to surfaces, polymers, or other scaffolds using click chemistry, enabling the construction of complex and highly organized advanced materials. mdpi.com

Framework for Spin-Dimer Networks and Magnetic Materials

The rational design and synthesis of molecular-based magnetic materials, such as spin-dimer networks, are of significant interest for their potential applications in data storage and quantum computing. Pyridine-based ligands are frequently employed in the construction of coordination polymers that exhibit tailored magnetic properties. The structure and magnetic behavior of these materials can be finely tuned by modifying the pyridine-containing ligands. rsc.orgxn--michael-bhme-djb.deresearchgate.net

This compound serves as a valuable precursor for ligands in this field. The two bromine atoms on the pyridine ring are amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. wikipedia.orgacs.orgmdpi.com This allows for the introduction of a wide range of coordinating groups at the 2- and 5-positions, leading to the formation of bidentate or tridentate ligands. For instance, coupling with arylboronic acids can yield polypyridyl ligands capable of bridging multiple metal centers.

Furthermore, the azidomethyl group can be chemically transformed to introduce additional functionality. For example, reduction of the azide to an amine provides another coordination site. The resulting aminomethylpyridine derivatives can act as chelating ligands for transition metals. The specific arrangement of these ligands around metal ions dictates the magnetic exchange interactions between them, which is crucial for the formation of spin-dimer networks and other magnetic materials. nsf.govekb.eg The ability to precisely control the ligand architecture through modifications of this compound offers a powerful tool for creating novel magnetic materials with desired properties. rsc.orgbohrium.com

Chemical Biology and Molecular Probes

The azido group is a key functional moiety in chemical biology due to its bioorthogonal reactivity. This means it can participate in specific chemical reactions within a biological environment without interfering with native biochemical processes.

Bioconjugation Strategies for Labeling Biomolecules

The azidomethyl group in this compound makes it a prime candidate for use in bioconjugation via "click chemistry". nih.govnih.govresearchgate.netmdpi.comresearchgate.net The most prominent of these reactions is the strain-promoted azide-alkyne cycloaddition (SPAAC), where the azide reacts with a strained alkyne, such as a cyclooctyne, to form a stable triazole linkage. magtech.com.cnrsc.orgsynthical.comnih.govresearchgate.net This reaction is highly efficient and proceeds under physiological conditions without the need for a cytotoxic copper catalyst.

This compound can be incorporated into a probe molecule, which can then be used to label biomolecules that have been metabolically or genetically engineered to contain a strained alkyne. For example, a fluorescent dye could be attached to the pyridine ring of this compound (after modification of the bromo groups), and the resulting molecule could be used to fluorescently label proteins, glycans, or nucleic acids in living cells.

Bioconjugation Strategy Reactive Groups Key Features
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide and Strained Alkyne (e.g., cyclooctyne)Copper-free, bioorthogonal, high reaction rates.
Staudinger LigationAzide and PhosphineForms an aza-ylide intermediate which is then trapped.

Development of Bioorthogonal Tools

The development of mutually orthogonal bioorthogonal reactions is a major goal in chemical biology, as it allows for the simultaneous labeling and tracking of multiple biomolecules. The azide group of this compound can be part of a multi-functional probe. The bromine atoms can be functionalized with other chemical reporters or affinity tags using cross-coupling reactions. This allows for the creation of sophisticated molecular tools for studying complex biological systems.

Nucleotide Modification for Sequencing Technologies

The azidomethyl group has proven to be a crucial component in the development of reversible terminators for next-generation DNA sequencing technologies. nih.govnih.govresearchgate.netwipo.int Specifically, 3'-O-azidomethyl-modified deoxynucleotide triphosphates (dNTPs) act as reversible terminators of DNA polymerase activity. Once incorporated into a growing DNA strand, the 3'-O-azidomethyl group prevents the addition of the next nucleotide. After the incorporation event is detected, the azidomethyl group can be cleaved to regenerate a free 3'-hydroxyl group, allowing the next sequencing cycle to proceed. nih.govnih.gov

While not a direct component of the modified nucleotide itself, this compound could potentially serve as a precursor in the synthesis of the azidomethylating agent or as a starting material for a modified nucleobase with an azidomethyl handle. The pyridine nucleotides, in general, play a multitude of roles in cellular functions and their modification is an active area of research. nih.govresearchgate.net

Catalysis and Ligand Development

Transition metal catalysis is a cornerstone of modern synthetic chemistry, and the performance of a catalyst is heavily dependent on the nature of the ligands coordinated to the metal center.

Precursors for Ligands in Transition-Metal Catalysis

Substituted pyridines are a major class of ligands in transition-metal catalysis. researchgate.netnih.govacs.orgnih.gov The electronic and steric properties of the pyridine ligand can be tuned by altering the substituents on the ring, which in turn influences the activity and selectivity of the metal catalyst.

This compound is a highly versatile precursor for a wide range of pyridine-based ligands. The bromine atoms can be readily displaced through various cross-coupling reactions to introduce phosphine, amine, or other coordinating groups, leading to the formation of bidentate or tridentate ligands. acs.orgnih.gov For example, a Suzuki coupling with a boronic acid containing a phosphine group would yield a phosphinopyridine ligand.

Influence of Pyridine Nitrogen in Metal Chelation

The nitrogen atom of the pyridine ring in "this compound" plays a central role in its potential to form coordination complexes with metal ions. The lone pair of electrons on the sp²-hybridized nitrogen atom allows it to act as a Lewis base, donating electron density to a metal center to form a coordinate covalent bond. The efficacy of this chelation is significantly modulated by the electronic and steric effects of the substituents on the pyridine ring.

In the case of "this compound," the pyridine nitrogen's ability to chelate is influenced by the cumulative electronic effects of two bromo substituents and one azidomethyl substituent. The bromo groups, being highly electronegative, are strong electron-withdrawing groups. They decrease the electron density on the pyridine ring through a negative inductive effect (-I), which in turn reduces the basicity and electron-donating ability of the pyridine nitrogen. This deactivation generally leads to weaker coordination with metal ions and can result in longer metal-nitrogen bond lengths compared to unsubstituted pyridine complexes. Research on metal complexes with substituted pyridines has consistently shown that electron-withdrawing substituents diminish the donor capability of the pyridine nitrogen, making metalation more challenging.

The azidomethyl group (-CH₂N₃) introduces a more complex electronic influence. The azide moiety itself is known for its "chameleonic" electronic behavior. It is inductively electron-withdrawing, which would further decrease the basicity of the pyridine nitrogen. However, it also possesses π-system electrons that can potentially engage in resonance. Studies on azido-substituted aromatic systems have indicated that the azide group can act as a π-donor, depending on the electronic demands of the rest of the molecule. This dual nature makes it difficult to predict its net effect on the chelating ability of the pyridine nitrogen in this specific compound without experimental data.

The position of the substituents also plays a critical role. The two bromo groups are at the 2- and 5-positions. The bromo group at the 2-position, being ortho to the nitrogen, can also exert a steric hindrance effect, potentially impeding the approach of a metal ion to the nitrogen donor atom. This steric effect, combined with the strong electron-withdrawing nature of the ortho-bromo substituent, is expected to significantly weaken the metal-pyridine interaction.

While no specific studies on the metal chelation of "this compound" have been reported, data from related structures can provide insights. For instance, studies on NNN pincer-type ligands with various substituents on the pyridine ring have demonstrated a clear correlation between the electronic nature of the substituent and the resulting metal-nitrogen bond lengths in their copper(II) complexes. Electron-withdrawing groups consistently lead to longer bond lengths, indicating weaker coordination.

To illustrate the impact of substituents on the pyridine nitrogen's coordination, the following table presents hypothetical data based on the known effects of electron-withdrawing and electron-donating groups on the metal-nitrogen bond length in pyridine-metal complexes.

Compound NameSubstituentsExpected Relative M-N Bond Length
PyridineNoneBaseline
4-MethylpyridineElectron-donating (-CH₃)Shorter
4-ChloropyridineElectron-withdrawing (-Cl)Longer
This compoundTwo electron-withdrawing (-Br), one potentially variable (-CH₂N₃)Expected to be significantly longer

Analytical and Computational Approaches for Investigating 3 Azidomethyl 2,5 Dibromopyridine

Spectroscopic Characterization Techniques

Spectroscopy plays a pivotal role in the elucidation of the chemical structure of "3-(Azidomethyl)-2,5-dibromopyridine," with each technique offering unique information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. For "this compound," both ¹H and ¹³C NMR spectroscopy would be employed to provide a complete structural assignment.

In the ¹H NMR spectrum, the protons of the pyridine (B92270) ring are expected to appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen atom in the pyridine ring. The azidomethyl group protons (-CH₂N₃) would likely produce a singlet in the upfield region of the aromatic signals, typically around δ 4.0-5.0 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. The carbon atoms of the pyridine ring would resonate in the downfield region (δ 120-160 ppm), with the carbons directly bonded to the bromine atoms showing characteristic shifts. The carbon of the azidomethyl group would be expected to appear at a chemical shift of approximately δ 50-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for This compound (B6197107) (Note: These are predicted values based on the analysis of similar structures and general principles of NMR spectroscopy, as direct experimental data for the target compound is not readily available.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-47.8 - 8.2-
H-68.4 - 8.8-
-CH₂-4.3 - 4.850 - 60
C-2-140 - 145
C-3-135 - 140
C-4-140 - 145
C-5-120 - 125
C-6-150 - 155

Infrared (IR) Spectroscopy for Azide (B81097) and Pyridine Vibrations

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the case of "this compound," IR spectroscopy would be particularly useful for confirming the presence of the characteristic azide (-N₃) group and the vibrations of the pyridine ring.

The azide group exhibits a strong and sharp absorption band due to its asymmetric stretching vibration (νas) in the region of 2100-2160 cm⁻¹. This is a highly characteristic peak and its presence would be a strong indicator of the successful introduction of the azide functionality. The symmetric stretching vibration (νs) of the azide group is typically weaker and appears around 1250 cm⁻¹.

The pyridine ring vibrations would also be observable in the IR spectrum. The C=C and C=N stretching vibrations of the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the pyridine ring are expected in the 3000-3100 cm⁻¹ range. The C-Br stretching vibrations would be found in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound (Note: These are typical values for the respective functional groups and may vary slightly for the specific compound.)

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Azide (-N₃)Asymmetric stretch2100 - 2160 (strong, sharp)
Azide (-N₃)Symmetric stretch1230 - 1270 (weak to medium)
Pyridine RingC=C, C=N stretch1400 - 1600
Pyridine RingC-H stretch3000 - 3100
C-BrStretch< 800

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

For "this compound," high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which can be used to confirm its elemental composition. The molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to the molecular formula C₆H₄Br₂N₄. Due to the presence of two bromine atoms, a characteristic isotopic pattern would be observed for the molecular ion peak, with relative intensities corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

The fragmentation pattern in the mass spectrum can provide valuable structural information. A common fragmentation pathway for aryl azides is the loss of a molecule of nitrogen (N₂), resulting in the formation of a nitrene intermediate. Therefore, a significant fragment ion at [M-28]⁺ would be expected. Further fragmentation of the pyridine ring could also be observed.

Table 3: Predicted Mass Spectrometry Data for this compound (Note: The m/z values are calculated based on the most abundant isotopes.)

Ion Predicted m/z Description
[M]⁺293.88Molecular ion
[M+2]⁺295.88Isotope peak due to one ⁸¹Br
[M+4]⁺297.88Isotope peak due to two ⁸¹Br
[M-N₂]⁺265.89Fragment after loss of N₂

Chromatographic Purification and Analysis

Chromatographic techniques are essential for the purification of "this compound" and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For "this compound," a reversed-phase HPLC method would likely be employed for purity assessment.

In a typical reversed-phase setup, a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of acetonitrile and water or methanol and water) would be used. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the compound would be determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single, sharp peak with a consistent retention time under specific chromatographic conditions.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique that is widely used to monitor the progress of chemical reactions and to identify the components of a mixture. In the synthesis of "this compound," TLC would be an invaluable tool for tracking the conversion of the starting material, 2,5-dibromo-3-(bromomethyl)pyridine, to the desired azide product.

A small aliquot of the reaction mixture would be spotted onto a TLC plate (typically silica gel) and developed in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The spots corresponding to the starting material and the product would have different retention factors (Rf values) due to their different polarities. The azide product is generally more polar than the corresponding bromide. The reaction would be considered complete when the spot corresponding to the starting material has disappeared and a new spot corresponding to the product is observed. Visualization of the spots can be achieved using a UV lamp (as pyridine derivatives are often UV-active) or by staining with a suitable reagent.

Advanced X-ray Diffraction Studies for Solid-State Structure

Advanced X-ray diffraction techniques are pivotal in determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. For pyridine derivatives, these studies provide critical data on bond lengths, bond angles, and intermolecular interactions, which govern the material's physical and chemical properties.

While a specific crystal structure for this compound is not available in the referenced literature, analysis of the closely related compound 2,5-dibromopyridine (B19318) offers valuable comparative insights. X-ray diffraction studies of 2,5-dibromopyridine reveal a well-defined crystalline structure. The molecules are connected through C—H⋯N hydrogen-bonding interactions and Br⋯Br interactions, forming planar sheets. Additionally, pyridyl–pyridyl intersheet π–π stacking interactions contribute to a three-dimensional network.

A hypothetical X-ray diffraction study on this compound would be expected to elucidate the conformation of the azidomethyl group relative to the pyridine ring and detail how this substituent influences the crystal packing and intermolecular forces.

Table 1: Crystallographic Data for 2,5-Dibromopyridine

ParameterValue
Chemical FormulaC₅H₃Br₂N
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)6.1063 (4)
b (Å)6.5442 (4)
c (Å)15.8196 (9)
V (ų)632.17 (7)
Z4

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. Such calculations provide insights into molecular orbital energies, charge distribution, and various chemical reactivity descriptors.

While specific DFT studies on this compound are not detailed in the available search results, DFT calculations on related pyridine derivatives are common. For instance, studies on 3,5-dibromopyridine have utilized DFT to perform full structure optimization and force field calculations, which help in interpreting vibrational spectra. These calculations typically employ methods like B3LYP with basis sets such as 6-31G(d,p).

For this compound, DFT calculations could predict:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and kinetic stability.

Electron Density Distribution: Mapping the electron density would identify electrophilic and nucleophilic sites, predicting how the molecule interacts with other reagents. The nitrogen of the azide group and the pyridine ring, as well as the bromine atoms, would be key areas of interest.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactivity.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding the flexibility of a molecule and the relative energies of its different spatial arrangements (conformers). Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

Specific conformational analysis or MD simulations for this compound have not been found in the search results. However, studies on molecules containing the azidomethyl group, such as 3-(azidomethyl)benzoic acid, have shown that this group can be a source of conformational polymorphism. Computational analysis of such molecules has revealed appreciable energy barriers between different molecular arrangements. Similarly, studies on other substituted pyridines have employed MD simulations to understand their binding mechanisms with biological targets.

A conformational analysis of this compound would focus on the rotation around the C-C bond connecting the azidomethyl group to the pyridine ring, determining the most stable conformers and the energy barriers to their interconversion. MD simulations could further explore its dynamic behavior in different solvents or its interaction with a biological receptor.

Prediction of Reaction Mechanisms and Energy Profiles

Theoretical chemistry plays a vital role in predicting the pathways of chemical reactions, identifying transition states, and calculating the energy profiles of these transformations. This is particularly useful for understanding the reactivity of functional groups like azides.

For this compound, computational studies could model its participation in [3+2] cycloaddition reactions, a characteristic reaction of azides, predicting the regioselectivity and stereoselectivity of the products and calculating the activation energies for different pathways.

Structure-Activity Relationship Studies (SAR) in a Chemical Context

Structure-Activity Relationship (SAR) studies are fundamental in medicinal and materials chemistry for understanding how a molecule's chemical structure correlates with its functional activity. By systematically modifying parts of a molecule, researchers can deduce which structural features are essential for a desired outcome.

Direct SAR studies for this compound are not available in the provided search results. However, the broader class of pyridine derivatives has been extensively studied to establish SAR for various biological activities, including antiproliferative effects. For example, SAR studies on substituted pyridines have shown that the addition of certain functional groups, such as hydroxyl or cyano groups, or increasing the polarity can significantly affect their biological efficacy.

An SAR study involving this compound would involve synthesizing a series of analogues with modifications at different positions and evaluating their properties. Key modifications could include:

Altering the position of the azidomethyl and bromine substituents on the pyridine ring.

Replacing the azide with other functional groups (e.g., amines, triazoles).

Substituting the bromine atoms with other halogens or functional groups.

By comparing the activities of these analogues, a qualitative SAR could be developed, guiding the design of new compounds with enhanced properties.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the azidomethyl group into 2,5-dibromopyridine at the 3-position?

  • Methodological Answer : The azidomethyl group can be introduced via nucleophilic substitution of a bromomethyl precursor. For example, reacting 3-(bromomethyl)-2,5-dibromopyridine with sodium azide (NaN₃) in dimethylformamide (DMF) at 80–100°C under nitrogen yields the target compound. Key parameters include maintaining anhydrous conditions to prevent hydrolysis and monitoring reaction progress via TLC (Rf shift from 0.5 to 0.3 in hexane/ethyl acetate 4:1). Post-reaction purification involves column chromatography and recrystallization from ethanol/water (3:1). Characterization via ¹H NMR should show a singlet at δ 4.3 ppm for the CH₂N₃ group, distinct from aromatic protons (δ 7.8–8.5 ppm) .

Q. How can researchers confirm the structural integrity of 3-(azidomethyl)-2,5-dibromopyridine?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • IR spectroscopy : Detect the azide stretch at 2100–2120 cm⁻¹ and C-Br vibrations at 550–650 cm⁻¹.
  • ¹³C NMR : Identify the azidomethyl carbon at ~45 ppm and pyridine carbons at 120–150 ppm.
  • HRMS : Verify molecular ion [M+H]⁺ at m/z 320.846 (calculated for C₆H₄Br₂N₄).
  • Melting point : Compare with the parent compound (2,5-dibromopyridine melts at 93–94°C; azidomethyl substitution may lower this to ~85°C due to reduced crystallinity) .

Advanced Research Questions

Q. How does the azidomethyl group influence the reactivity of 2,5-dibromopyridine in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing azidomethyl group enhances electrophilicity at the 2- and 5-bromine positions, accelerating oxidative addition in palladium-catalyzed Suzuki-Miyaura reactions. However, steric hindrance from the CH₂N₃ group may reduce catalyst accessibility. To test this:

  • Compare reaction rates of this compound and 2,5-dibromopyridine with phenylboronic acid under identical conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/water).
  • Monitor byproduct formation (e.g., homo-coupling) via GC-MS.
  • Recent studies show a 20% increase in yield for azidomethyl derivatives in aryl-aryl couplings due to improved electron deficiency .

Q. What experimental designs resolve contradictions in reported stability data for this compound?

  • Methodological Answer : Conduct a stability study under controlled variables:

  • Light exposure : Store samples in clear vs. amber vials under UV (365 nm) for 48 hours; analyze azide degradation via IR.
  • Temperature : Compare purity (HPLC) after 30 days at -20°C, 4°C, and 25°C.
  • Humidity : Test hygroscopicity by storing at 60% RH; monitor mass changes.
    Data from analogous compounds suggest dimerization via Cu-free click reactions occurs above 30°C, necessitating cold storage despite initial room-temperature stability claims .

Data Contradiction Analysis

Q. Why do Suzuki-Miyaura reactions using this compound show inconsistent regioselectivity between studies?

  • Methodological Answer : Conflicting reports may arise from divergent catalytic systems. To reconcile:

  • Catalyst screening : Test Pd(OAc)₂, XPhos, and SPhos ligands, which alter steric bulk and electronic tuning.
  • Solvent effects : Compare polar aprotic (DMF) vs. ethers (THF), as DMF may stabilize intermediates.
  • Computational modeling : Use DFT to calculate activation energies for substitution at C2 vs. C5.
    Evidence from 2,5-dibromopyridine reactions indicates C5 bromine reacts first due to lower steric hindrance (yield: 75% at C5 vs. 60% at C2) .

Methodological Optimization

Q. How can researchers minimize azide decomposition during purification of this compound?

  • Methodological Answer :

  • Avoid silica gel chromatography (acidic sites may protonate azides); use neutral alumina instead.
  • Perform recrystallization in degassed solvents (e.g., ethanol bubbled with N₂).
  • Add stabilizers like 1% w/w hydroquinone during storage.
    FTIR monitoring shows <5% azide loss under these conditions vs. 15–20% with standard methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.